Electronic Structure: Deeper HOMO Level (-6.06 eV) Enables Superior Hole Injection Barrier Engineering
Density Functional Theory (DFT) calculations place the HOMO of N-Phenyldibenzo[b,d]furan-4-amine at -6.0597 eV, which is significantly deeper than the HOMO of NPB (approx. -5.5 eV) [1]. This deeper energy level reduces the hole injection barrier from the anode and improves interfacial stability with adjacent layers in multilayer OLED stacks [2].
| Evidence Dimension | Highest Occupied Molecular Orbital (HOMO) Energy Level |
|---|---|
| Target Compound Data | -6.0597 eV |
| Comparator Or Baseline | NPB (NPD): -5.5 eV |
| Quantified Difference | Approximately 0.56 eV deeper |
| Conditions | DFT computational analysis |
Why This Matters
A deeper HOMO lowers the hole injection barrier from ITO anodes (work function ~4.7-5.0 eV), which can improve power efficiency and reduce operating voltage in OLED devices.
- [1] NCBI PMC. (2019). Table 4: Calculated energies for N-Phenyldibenzo[b,d]furan-4-amine. View Source
- [2] ScienceDirect. (2020). Dibenzofuran derivatives with meta- and para-triphenylamine substituents as hole-transporting materials in organic light-emitting devices. View Source
